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Abstract
Evodia rutaecarpa, a plant utilized in Traditional Chinese Medicine, possesses a range of

bioactive compounds, primarily alkaloids, with recognized therapeutic potential. However, a

growing body of scientific evidence highlights its toxicological risks, particularly concerning

hepatotoxicity and cardiotoxicity. This technical guide provides a comprehensive overview of

the toxicological profile of Evodia rutaecarpa and its key constituents, including evodiamine and

rutaecarpine. It summarizes quantitative toxicological data, details experimental methodologies

from key studies, and elucidates the molecular mechanisms and signaling pathways implicated

in its toxicity. This document aims to serve as a critical resource for researchers, scientists, and

drug development professionals in evaluating the safety and therapeutic window of Evodia

rutaecarpa and its derivatives.

Introduction
Evodia rutaecarpa, commonly known as Wu-Chu-Yu, has a long history of use in traditional

medicine for treating conditions such as gastrointestinal disorders, headaches, and

inflammation.[1] Its pharmacological effects are largely attributed to its rich alkaloid content,

including evodiamine, rutaecarpine, and dehydroevodiamine.[2] Despite its therapeutic

applications, concerns regarding its toxicity have been raised, with the Chinese

Pharmacopoeia classifying it as a "small toxic" traditional Chinese medicine.[3][4] This guide
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focuses on the scientific evaluation of its toxicological properties to inform safe and effective

drug development.

Key Toxic Constituents
The primary toxic components of Evodia rutaecarpa are its alkaloids.[5] Studies have identified

several specific compounds responsible for its adverse effects:

Evodiamine (EVO): A major bioactive alkaloid, EVO has been linked to hepatotoxicity,

cardiotoxicity, and nephrotoxicity.[4][6] It is often considered the most acutely toxic of the

main alkaloids.[4]

Rutaecarpine: Another significant alkaloid, rutaecarpine has also been implicated in cardiac

and liver toxicity.[7][8]

Dehydroevodiamine (DHE) and Hortiamine: These alkaloids have been identified as potent

inhibitors of potassium channels in the heart muscle, which can lead to cardiac arrhythmia.

[9]

Other Quinolone Alkaloids: Compounds such as 1-methyl-2-[(Z)-5-undecenyl]-4(1H)-

quinolone and evocarpine have been tentatively identified as primary hepatotoxic

components.[10]

Organ-Specific Toxicity
Hepatotoxicity
Liver injury is the most frequently reported toxic effect of Evodia rutaecarpa.[11] Excessive

doses often lead to significant increases in serum levels of alanine aminotransferase (ALT) and

aspartate aminotransferase (AST).[4][6]

Mechanisms of Hepatotoxicity:

Oxidative Stress:Evodia rutaecarpa extracts and evodiamine can induce oxidative damage in

liver mitochondria, leading to ATP depletion and the release of cytochrome c, which triggers

cell death signaling pathways.[5][12]
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Mitochondrial Dysfunction: Evodiamine can cause mitochondrial swelling, vacuolation, and

the opening of the mitochondrial permeability transition (MPT) pore, resulting in a decrease

in mitochondrial potential and subsequent cell death.[4][6]

Inflammation: The hepatotoxicity of rutaecarpine has been linked to the induction of

CYP1A2, which accelerates the metabolism of certain drugs into toxic intermediates, leading

to severe liver inflammation.[13]

Signaling Pathway Modulation: The molecular mechanism of hepatotoxicity may be

correlated with the upregulation of Erk1/2, CDK8, and CK1e expression, and the

downregulation of Stat3 and Src.[14] The MAPK signaling pathway (p38) is also likely

involved in evodiamine-induced liver injury.[4][6]

Cardiotoxicity
Recent studies have highlighted the potential for Evodia rutaecarpa and its constituents to

induce cardiotoxicity.

Mechanisms of Cardiotoxicity:

Oxidative Stress: Evodiamine has been shown to increase lactate dehydrogenase (LDH)

release and malondialdehyde (MDA) levels, while reducing superoxide dismutase (SOD)

activity in cardiomyocytes, indicating oxidative stress-induced damage.[6][12]

Ion Channel Inhibition: Dehydroevodiamine and hortiamine act as IKr (hERG) blockers,

inhibiting potassium channels in the heart muscle. This can alter the heart's electrical

excitation process, potentially leading to severe arrhythmias like Torsade de pointes (TdP)

and ventricular fibrillation.[7][9][15]

Signaling Pathway Involvement: The cGMP-PKG signaling pathway has been implicated in

the cardiotoxic effects of evodiamine and rutaecarpine.[7]

Other Toxicities
Nephrotoxicity: Evodiamine has been identified as potentially nephrotoxic, showing an ability

to significantly inhibit the activity of HEK293 cells in vitro.[4][6]
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Genotoxicity: Studies on water and 70% ethanol extracts of the nearly ripe fruit of Evodia

rutaecarpa showed no mutagenic risk in the Ames test, mouse marrow cell micronucleus

test, or mouse sperm aberration test.[16]

Quantitative Toxicological Data
The following tables summarize the available quantitative data on the toxicity of Evodia

rutaecarpa extracts and its isolated compounds.

Table 1: In Vivo Toxicity Data

Substance Test Animal
Route of
Administrat
ion

Toxicity
Metric

Value Reference

Evodiamine Mouse Not Specified LD50 77.8 mg/kg [4][6]

Evodiamine Zebrafish Immersion LC10 354 ng/mL [6][12]

Water Extract

(ERWE)
Mouse Intragastric LD50 > 10.0 g/kg [16]

70% Ethanol

Extract

(EREE)

Mouse Intragastric LD50 > 10.0 g/kg [16]

Table 2: In Vitro Cytotoxicity Data
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Substance Cell Line Time (h)
Toxicity
Metric

Value Reference

Evodiamine

Neonatal Rat

Cardiomyocyt

es

24 IC50 28.44 µg/mL [6][12]

Evodiamine

H9c2

Cardiomyocyt

es

Not Specified IC50
42.82 ± 7.55

µmol/L
[7]

Rutaecarpine

H9c2

Cardiomyocyt

es

Not Specified IC50
117.97 ± 9.69

µmol/L
[7]

Experimental Protocols
Hepatotoxicity Assessment in Mice

Animal Model: Kunming strain male and female mice are commonly used.

Test Substance Administration: 50% ethanol extracts of E. rutaecarpa from various sources

are administered orally (intragastrically) to mice at a specified dose (e.g., 35 g/kg crude

medicine weight/mouse weight) once daily for a set period (e.g., 14 days).[10]

Toxicity Evaluation: Serum levels of alanine transaminase (ALT) and aspartate

aminotransferase (AST) are measured as primary indices of liver injury. The liver coefficient

(liver weight/body weight) is also assessed.[10]

Component Identification: Ultra-performance liquid chromatography coupled with quadrupole

time-of-flight mass spectrometry (UPLC-Q-TOFMS) is used to establish chemical fingerprints

of the extracts.[10]

Data Analysis: The relationship between the chemical fingerprints and the hepatotoxicity

indicators is analyzed using methods like bivariate correlation analysis to identify the primary

hepatotoxic components.[10]

In Vitro Cardiotoxicity Assessment
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Cell Model: Primary cultured neonatal rat cardiomyocytes or H9c2 cells are utilized.[7][12]

Test Substance Application: Evodiamine or other purified compounds are applied to the cell

cultures at varying concentrations.

Cell Viability Assay: Cell viability is assessed using methods like the MTT assay to determine

the 50% inhibitory concentration (IC50).[12]

Cytotoxicity Markers: The release of lactate dehydrogenase (LDH) into the culture medium is

measured as an indicator of cell membrane damage.[12]

Oxidative Stress Markers: Levels of malondialdehyde (MDA) and the activity of superoxide

dismutase (SOD) are measured to evaluate oxidative stress.[12]

Genotoxicity Assays
Ames Test: The mutagenic potential is evaluated using various strains of Salmonella

typhimurium (e.g., TA97, TA98, TA100, TA102).[16]

Mouse Marrow Cell Micronucleus Test: This in vivo test assesses chromosomal damage by

examining the formation of micronuclei in polychromatic erythrocytes from the bone marrow

of treated mice.[16]

Mouse Sperm Abnormality Test: This assay evaluates the potential for germ cell mutations

by examining morphological abnormalities in sperm from treated male mice.[16]

Signaling Pathways and Mechanisms of Toxicity
The toxicity of Evodia rutaecarpa is mediated by complex cellular and molecular mechanisms.

The following diagrams illustrate some of the key signaling pathways involved.
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Caption: Evodiamine-induced hepatotoxicity signaling pathway.
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Caption: Mechanisms of Evodia rutaecarpa-induced cardiotoxicity.
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Caption: Workflow for identifying hepatotoxic components.

Conclusion and Future Directions
The available evidence clearly indicates that Evodia rutaecarpa and its constituent alkaloids,

particularly evodiamine, possess significant toxic potential, primarily targeting the liver and

heart. The mechanisms underlying this toxicity involve oxidative stress, mitochondrial

dysfunction, and the modulation of critical signaling pathways. For drug development

professionals, these findings underscore the importance of careful dose selection and safety

monitoring. The development of derivatives with improved safety profiles and the use of

advanced drug delivery systems could be viable strategies to mitigate the toxicity of these

otherwise pharmacologically active compounds.[4][6] Further research is warranted to fully

elucidate the toxicological pathways and to establish clear safety guidelines for the clinical use

of Evodia rutaecarpa and its isolated compounds. A deeper understanding of the structure-

toxicity relationship of its alkaloids will be crucial for the rational design of safer therapeutic

agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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